molecular formula C11H10ClN B1347593 2-Chloro-4,8-dimethylquinoline CAS No. 3913-17-5

2-Chloro-4,8-dimethylquinoline

Cat. No. B1347593
Key on ui cas rn: 3913-17-5
M. Wt: 191.65 g/mol
InChI Key: UAKXMKQZURGJKF-UHFFFAOYSA-N
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Patent
US08507682B2

Procedure details

A solution of 2-chloro-4,8-dimethylquinoline (1.00 g, 5.2 mmoles) in NH2NH2 was reacted as outlined in Scheme 1 above to give the desired title compound which was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]([CH3:12])[C:9]2[C:4](=[C:5]([CH3:13])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH2:14][NH2:15]>>[NH:14]([C:2]1[CH:11]=[C:10]([CH3:12])[C:9]2[C:4](=[C:5]([CH3:13])[CH:6]=[CH:7][CH:8]=2)[N:3]=1)[NH2:15]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC2=C(C=CC=C2C(=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC2=C(C=CC=C2C(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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